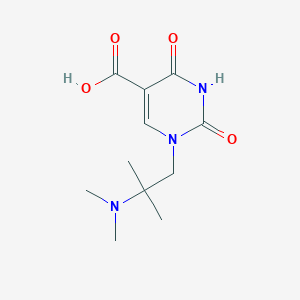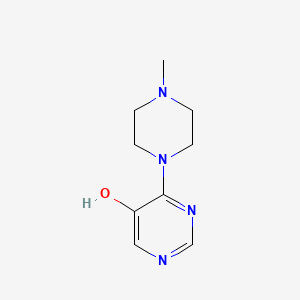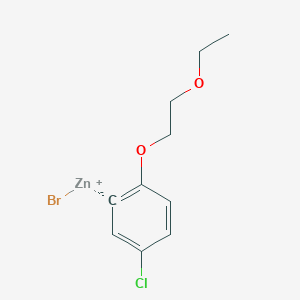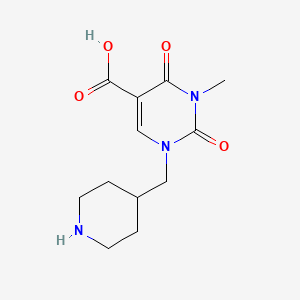
1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a dimethylamino group, a methylpropyl group, and a tetrahydropyrimidine ring
Méthodes De Préparation
The synthesis of 1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of azobisisobutyronitrile (AIBN) as a radical initiator in the presence of hypophosphorous acid and triethylamine under reflux conditions in 1-propanol can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes
Mécanisme D'action
The mechanism of action of 1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds include other dimethylamino and methylamino derivatives, such as dimethylaminoquinolines and benzothiazole derivatives. Compared to these compounds, 1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific structural features and the presence of the tetrahydropyrimidine ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H17N3O4 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)-2-methylpropyl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,13(3)4)6-14-5-7(9(16)17)8(15)12-10(14)18/h5H,6H2,1-4H3,(H,16,17)(H,12,15,18) |
Clé InChI |
GUSVCLUWKTYXSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C=C(C(=O)NC1=O)C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881968.png)




![2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14881995.png)



![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)

![4-Hydroxy-1-azaspiro[5.5]undecan-2-one](/img/structure/B14882050.png)
